4-Fluorobutanenitrile
Description
4-Fluorobutanenitrile (C₄H₆FN) is a fluorinated nitrile compound characterized by a four-carbon chain with a fluorine atom at the terminal position and a nitrile (-CN) functional group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated tetrazines and other bioactive molecules. Its molecular weight is 87.10 g/mol, and it is typically employed in reactions involving hydrazine derivatives and transition metal catalysts, such as Zn(OTf)₂ or NiCl₂, to form heterocyclic compounds .
Properties
IUPAC Name |
4-fluorobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN/c5-3-1-2-4-6/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJJRAPZCRYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193680 | |
| Record name | Butyronitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-83-0 | |
| Record name | Butyronitrile, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyronitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobutanenitrile can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-fluoropropane with sodium cyanide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the cyanide ion, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-fluorobutylamine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 4-hydroxybutanenitrile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 4-Fluorobutanoic acid.
Reduction: 4-Fluorobutylamine.
Substitution: 4-Hydroxybutanenitrile.
Scientific Research Applications
4-Fluorobutanenitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of fluorine chemistry and its effects on molecular properties.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving nitriles.
Medicine: Research into potential pharmaceutical applications includes the development of novel drugs and therapeutic agents.
Industry: this compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluorobutanenitrile involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor or substrate for enzymes that metabolize nitriles. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The pathways involved often include nucleophilic attack on the nitrile group, leading to various downstream effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Fluorobutanenitrile with structurally or functionally related nitrile compounds, emphasizing molecular features, reactivity, and applications.
Key Comparative Insights
Reactivity in Cycloaddition Reactions: this compound participates in [2+2] cycloaddition with nitriles under Zn(OTf)₂ catalysis to form tetrazines, achieving yields up to 38% . In contrast, 2-(4-Nitrobenzylidene)malononitrile acts as a dienophile in Diels-Alder reactions due to its electron-withdrawing nitro group .
Substituent Effects: The fluorine atom in this compound enhances electrophilicity, facilitating nucleophilic attacks by hydrazine. Conversely, the dibutylamino group in 4-(Dibutylamino)butyronitrile introduces steric hindrance, limiting its use in sterically demanding reactions .
Pharmaceutical Relevance :
- This compound derivatives (e.g., fluoropropyltetrazines) are critical in bioorthogonal labeling for positron emission tomography (PET) imaging .
- 2-(4-Chlorophenyl)-3-oxobutanenitrile may serve as a precursor for anticonvulsants or kinase inhibitors, though specific data are scarce .
Thermal and Chemical Stability: Nitro-containing compounds like 2-(4-Nitrobenzylidene)malononitrile exhibit higher thermal stability but pose explosion risks under extreme conditions .
Research Findings and Data
- Synthetic Yields: this compound achieves a 38% yield in the synthesis of 3-(3-fluoropropyl)-6-methyltetrazine when reacted with acetonitrile and hydrazine . No yield data are available for 2-(4-Chlorophenyl)-3-oxobutanenitrile or 4-(Dibutylamino)butyronitrile in the provided evidence.
Spectroscopic Characterization :
- Safety and Handling: Nitriles generally require careful handling due to toxicity. For example, 2-(4-Nitrobenzylidene)malononitrile mandates protective gear to prevent inhalation or skin contact .
Biological Activity
4-Fluorobutanenitrile, a fluorinated organic compound, has garnered attention in recent years for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFN
- Molecular Weight : 89.09 g/mol
- CAS Number : 1712-90-5
The presence of the fluorine atom significantly influences its chemical behavior, enhancing lipophilicity and altering metabolic pathways.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties. The introduction of fluorine can increase the compound's ability to penetrate microbial membranes, potentially leading to greater efficacy against bacterial strains.
- Antimutagenic Properties : Similar to other fluoro-substituted compounds, this compound may exhibit antimutagenic activity. Research indicates that compounds with fluorine substitutions can alter mutagenicity profiles by affecting DNA repair mechanisms and oxidative stress responses .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in drug development contexts.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and Staphylococcus aureus, suggesting potential as a therapeutic agent in treating bacterial infections.
Case Study: Antimutagenic Effects
In an Ames test conducted on different fluoro-substituted nitriles, this compound demonstrated a significant reduction in mutagenicity when compared to its non-fluorinated counterparts. This suggests that fluorination may enhance the compound's ability to mitigate DNA damage caused by mutagens .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:
- Absorption : The lipophilic nature due to fluorination may enhance absorption through biological membranes.
- Distribution : Fluorinated compounds often exhibit altered distribution patterns, potentially leading to increased bioavailability.
- Metabolism : The metabolism of this compound involves conjugation reactions that may mitigate toxicity.
- Excretion : Primarily excreted via urine after metabolic conversion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
